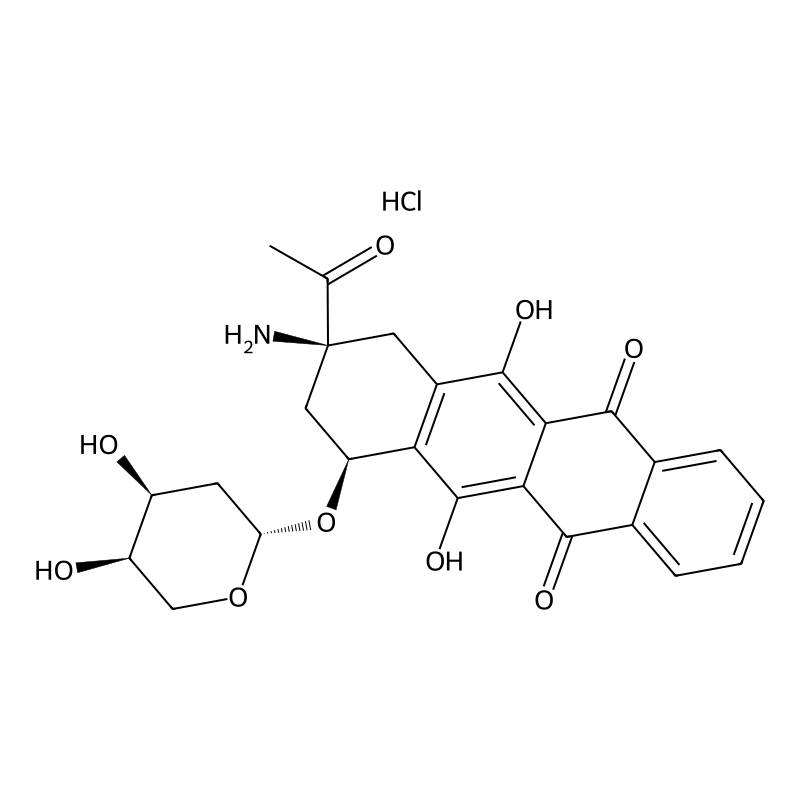

Amrubicin hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Amrubicin hydrochloride is a fully synthetic, third-generation 9-aminoanthracycline, functioning as a potent topoisomerase II inhibitor. It is supplied as a hydrochloride salt to improve handling and formulation characteristics compared to the free base. Primarily used in oncology research, particularly for small-cell lung cancer (SCLC) models, its key distinction lies in its metabolic activation to the significantly more potent amrubicinol and a differentiated safety profile compared to first-generation anthracyclines like doxorubicin.

References

- [1] Hanada, M., et al. A New Antitumor Agent Amrubicin Induces Cell Growth Inhibition by Stabilizing Topoisomerase II-DNA Complex. Japanese Journal of Cancer Research, 89(11), 1229–1238 (1998).

- [2] Ohe, Y. Next-generation anthracycline for the management of small cell lung cancer: focus on amrubicin. OncoTargets and therapy, 2, 1–9 (2009).

- [3] Amrubicin. Wikipedia.

- [4] Amrubicin. PubChem. National Center for Biotechnology Information.

- [5] Fumitaka, K., et al. Crystalline amrubicin hydrochloride. WO 1999/028331 A2.

- [6] Zhang, L. Efficacy and safety of amrubicin hydrochloride for treatment of relapsed small cell lung cancer. OncoTargets and therapy, 4, 99–108 (2011).

- [8] Amrubicin hydrochloride. Liv Hospital.

Substituting Amrubicin hydrochloride with first-generation anthracyclines like doxorubicin is a false economy for specific research goals, as it disregards critical, quantifiable differences in cardiotoxicity and efficacy against certain tumor types. Doxorubicin's higher cardiotoxicity can confound preclinical safety assessments and limit translational relevance. Furthermore, opting for the amrubicin free base over the hydrochloride salt introduces significant practical hurdles; the free base is not soluble in water, complicating the preparation of aqueous stock solutions essential for reproducible cell-based assays and in vivo studies, potentially leading to precipitation and inaccurate dosing.

References

- [1] Zhang, L. Efficacy and safety of amrubicin hydrochloride for treatment of relapsed small cell lung cancer. OncoTargets and therapy, 4, 99–108 (2011).

- [2] Al-Aamri, H. M., et al. Structural Variance of Doxorubicin and Anthracycline Analogues as Topoisomerase Alpha and Beta (Top2a and Top2b) Inhibitors and Potential Design of Analogue Candidates of Less Side Effects on Cardiomyocytes. Molecules, 29(1), 20 (2024).

- [3] Chandra, J. Limiting Anthracycline-Induced Cardiotoxicity Using Amrubicin in Leukemia Systems. Blood, 114(22), 3760 (2009).

- [4] Amrubicin. PubChem. National Center for Biotechnology Information.

Metabolic Conversion to a Highly Potent Active Form, Amrubicinol

Amrubicin functions as a prodrug, converting in vivo to its active metabolite, amrubicinol. This metabolite demonstrates significantly higher potency than both the parent compound and the benchmark anthracycline, doxorubicin. In P388 murine leukemia cells, amrubicinol was approximately 80 times more potent than amrubicin and 2 times more potent than doxorubicin in a 1-hour growth-inhibition assay. Other reports state amrubicinol is 5 to 54 times more active than amrubicin. This metabolic activation is a key differentiator, as the therapeutic effect is driven by a more potent downstream molecule.

| Evidence Dimension | In Vitro Cytotoxic Potency |

| Target Compound Data | Amrubicinol (active metabolite) is ~2x more potent than Doxorubicin. |

| Comparator Or Baseline | Doxorubicin (benchmark); Amrubicin (parent compound, ~40x less potent than Doxorubicin). |

| Quantified Difference | Amrubicinol is ~80x more potent than Amrubicin. |

| Conditions | Growth-inhibition test in P388 murine leukemia cells after 1-hour drug exposure. |

This justifies the procurement of amrubicin for studies where high target engagement by a potent topoisomerase II inhibitor is required, a level of activity not achieved by the parent drug alone.

Demonstrated Efficacy Advantage Over Topotecan in Relapsed Small-Cell Lung Cancer Models

In a randomized Phase II trial for second-line treatment of small-cell lung cancer (SCLC), Amrubicin demonstrated a significantly higher response rate compared to topotecan, a common clinical comparator. The overall response rate for amrubicin was 38%, whereas topotecan's was 13%. In the specific cohort of sensitive relapsed cases, the efficacy gap widened, with amrubicin achieving a 53% response rate compared to 21% for topotecan. This highlights its specific utility in research models of relapsed or refractory SCLC.

| Evidence Dimension | Overall Response Rate (ORR) |

| Target Compound Data | 38% (Amrubicin) |

| Comparator Or Baseline | 13% (Topotecan) |

| Quantified Difference | 2.9-fold higher ORR for Amrubicin |

| Conditions | Randomized Phase II trial in patients with relapsed SCLC. |

For researchers modeling second-line SCLC treatment, this evidence provides a clear rationale for selecting Amrubicin hydrochloride to study mechanisms of overcoming resistance where standard agents like topotecan are less effective.

Reduced Cardiotoxicity Profile Compared to Doxorubicin

A defining procurement advantage of Amrubicin hydrochloride over first-generation anthracyclines is its reduced cardiotoxicity. Preclinical and clinical studies consistently show that while its general toxicity profile is similar to doxorubicin, amrubicin exhibits almost no cardiotoxicity. In rabbit models, myocardial tissue damage in animals administered amrubicin was comparable to controls, in contrast to the damage caused by doxorubicin. This reduced cardiotoxicity is attributed to lower production of reactive oxygen species (ROS) in cardiomyocytes compared to other anthracyclines.

| Evidence Dimension | Cardiomyocyte Damage |

| Target Compound Data | Myocardial tissue damage comparable to controls. |

| Comparator Or Baseline | Doxorubicin (causes significant myocardial damage). |

| Quantified Difference | Qualitatively significant reduction in cardiotoxicity. |

| Conditions | Preclinical evaluation in rabbit models; in vitro studies on rat cardiomyocyte cell lines (H9c2). |

This allows for the investigation of topoisomerase II inhibition with minimized cardiotoxic effects, ensuring that observed outcomes are due to the intended mechanism of action and not off-target cardiac damage, a critical factor for long-term or high-dose in vivo studies.

Preclinical Models of Refractory Small-Cell Lung Cancer (SCLC)

Use in xenograft or organoid models of SCLC that are resistant to first-line platinum chemotherapy or second-line topotecan. The compound's demonstrated higher response rate makes it a superior choice for investigating novel combination therapies or mechanisms of overcoming chemoresistance.

Studies Requiring High-Potency Topoisomerase II Inhibition

Ideal for biochemical or cell-based assays focused on the downstream effects of potent topoisomerase II inhibition. Because amrubicin converts to the highly active amrubicinol, it serves as an effective tool to study the cellular consequences of strong enzymatic inhibition by its metabolite.

Long-Term In Vivo Studies Requiring a Safer Anthracycline

The compound's significantly lower cardiotoxicity compared to doxorubicin makes it the right choice for chronic dosing studies where cardiac health is a critical variable. This allows researchers to assess long-term anti-tumor efficacy without the confounding variable of anthracycline-induced heart damage.

Formulation of Aqueous Solutions for High-Throughput Screening

As a hydrochloride salt, this form is suited for preparing aqueous stock solutions for use in automated screening platforms. Using the water-insoluble free base would risk precipitation and inconsistent results, making the HCl form essential for reproducible, large-scale experiments.

References

- [1] Zhang, L. Efficacy and safety of amrubicin hydrochloride for treatment of relapsed small cell lung cancer. OncoTargets and therapy, 4, 99–108 (2011).

- [2] Noguchi, T., et al. Uptake and Intracellular Distribution of Amrubicin, a Novel 9-Amino-anthracycline, and Its Active Metabolite Amrubicinol in P388 Murine Leukemia Cells. Japanese Journal of Cancer Research, 91(10), 1045–1052 (2000).

- [3] Chandra, J. Limiting Anthracycline-Induced Cardiotoxicity Using Amrubicin in Leukemia Systems. Blood, 114(22), 3760 (2009).

- [4] Amrubicin. PubChem. National Center for Biotechnology Information.

Purity

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP2 [HSA:7153 7155] [KO:K03164]

Wikipedia

Use Classification

Dates

2: Miura S, Kaira K, Kaira R, Akamatsu H, Ono A, Shukuya T, Tsuya A, Nakamura Y, Kenmotsu H, Naito T, Murakami H, Takahashi T, Endo M, Yamamoto N. The efficacy of amrubicin on central nervous system metastases originating from small-cell lung cancer: a case series of eight patients. Invest New Drugs. 2015 Jun;33(3):755-60. doi: 10.1007/s10637-015-0233-7. Epub 2015 Apr 7. PubMed PMID: 25846908.

3: Ogawara D, Nakamura Y, Fukuda M, Nakatomi K, Yamaguchi H, Motoshima K, Mizoguchi K, Nakano H, Takemoto S, Gyotoku H, Nagashima S, Kohno S. Phase I/II study of amrubicin and nedaplatin in patients with untreated, advanced, non-small cell lung cancer. Chemotherapy. 2014;60(3):180-4. doi: 10.1159/000371870. Epub 2015 Mar 25. PubMed PMID: 25823897.

4: Nio K, Arita S, Isobe T, Kusaba H, Kohashi K, Kajitani T, Tamura S, Hirano G, Mitsugi K, Makiyama A, Esaki T, Ariyama H, Oda Y, Akashi K, Baba E. Amrubicin monotherapy for patients with extrapulmonary neuroendocrine carcinoma after platinum-based chemotherapy. Cancer Chemother Pharmacol. 2015 Apr;75(4):829-35. doi: 10.1007/s00280-015-2706-y. Epub 2015 Feb 22. PubMed PMID: 25702050.

5: Jalal SI, Hanna N, Zon R, Masters GA, Borghaei H, Koneru K, Badve S, Prasad N, Somaiah N, Wu J, Yu Z, Einhorn L. Phase I Study of Amrubicin and Cyclophosphamide in Patients With Advanced Solid Organ Malignancies: HOG LUN 07-130. Am J Clin Oncol. 2014 Dec 10. [Epub ahead of print] PubMed PMID: 25503432.

6: Inoue A, Sugawara S, Harada M, Kobayashi K, Kozuki T, Kuyama S, Maemondo M, Asahina H, Hisamoto A, Nakagawa T, Hotta K, Nukiwa T. Phase II study of Amrubicin combined with carboplatin for thymic carcinoma and invasive thymoma: North Japan Lung Cancer group study 0803. J Thorac Oncol. 2014 Dec;9(12):1805-9. doi: 10.1097/JTO.0000000000000362. PubMed PMID: 25393793.

7: von Pawel J, Jotte R, Spigel DR, O'Brien ME, Socinski MA, Mezger J, Steins M, Bosquée L, Bubis J, Nackaerts K, Trigo JM, Clingan P, Schütte W, Lorigan P, Reck M, Domine M, Shepherd FA, Li S, Renschler MF. Randomized phase III trial of amrubicin versus topotecan as second-line treatment for patients with small-cell lung cancer. J Clin Oncol. 2014 Dec 10;32(35):4012-9. doi: 10.1200/JCO.2013.54.5392. Epub 2014 Nov 10. PubMed PMID: 25385727.

8: Yardley DA, Raefsky E, Hainsworth JD, Burris HA 3rd, Priego V, Inclan A. Amrubicin as second- or third-line treatment for women with metastatic HER2-negative breast cancer: a Sarah Cannon Research Institute phase 1/2 trial. Breast Cancer Res Treat. 2014 Dec;148(3):535-40. doi: 10.1007/s10549-014-3189-y. Epub 2014 Nov 6. PubMed PMID: 25374098.

9: Fukushima T, Gomi D, Kobayashi T, Sekiguchi N, Sakamoto A, Sasaki S, Koizumi T. Successful salvage chemotherapy with amrubicin for invasive thymoma associated with myasthenia gravis. Jpn J Clin Oncol. 2014 Nov;44(11):1120-2. doi: 10.1093/jjco/hyu136. Epub 2014 Sep 19. PubMed PMID: 25240023.

10: Ikeda T, Fukuda M, Nakamura Y, Kinoshita A, Senju H, Nakano H, Kitazaki T, Ogawara D, Taniguchi H, Motoshima K, Yamaguchi H, Nakatomi K, Shimada M, Nagashima S, Tsukamoto K, Kohno S; Nagasaki Thoracic Oncology Group. A phase II study of amrubicin and carboplatin for previously untreated patients with extensive-disease small cell lung cancer. Cancer Chemother Pharmacol. 2014 Sep;74(3):497-502. doi: 10.1007/s00280-014-2527-4. Epub 2014 Jul 18. PubMed PMID: 25034978.

Explore Compound Types